L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)
Description
Significance of Isotopic Tracers in Contemporary Systems Biology
The advent of metabolomics has allowed for the system-wide measurement of metabolites, providing a snapshot of an organism's physiology. nih.gov However, to truly understand the mechanics of metabolic networks, researchers need more than just a static picture. Stable isotope labeling provides this dynamic view by enabling the measurement of metabolic fluxes, which are the rates of metabolic reactions. nih.gov This allows for the study of system-wide metabolic regulation and the discovery of new metabolic pathways. nih.gov By introducing molecules tagged with stable isotopes, scientists can trace their conversion from one form to another, providing invaluable insights into cellular processes. pharmiweb.comnih.gov
Overview of Deuterium (B1214612) Labeling Strategies in Biochemical Investigations
Deuterium, a stable isotope of hydrogen, is a popular choice for labeling studies. clearsynth.com Its heavier mass, twice that of hydrogen, makes it an excellent tracer for studying metabolic pathways. clearsynth.com While chemically similar to their non-labeled counterparts, deuterium-labeled compounds can exhibit a kinetic isotope effect, which can be harnessed to study reaction mechanisms. chem-station.com Deuterium labeling is also employed in drug discovery to understand the metabolic pathways and clearance rates of potential drug candidates. clearsynth.com Furthermore, it is a valuable tool in determining protein structures. clearsynth.com A common method involves introducing deuterium oxide (D₂O), or "heavy water," into cell culture media. nih.govbiorxiv.org The deuterium is then incorporated into non-essential amino acids during their synthesis, which are subsequently built into new proteins. nih.govbiorxiv.org
Unique Attributes and Research Utility of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)
L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) is a deuterated form of the essential amino acid L-lysine. invivochem.com In this specific isotopologue, eight hydrogen atoms on the carbon backbone are replaced with deuterium. This heavy-labeled lysine (B10760008) is a critical tool in quantitative proteomics, particularly in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govisotope.com
In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one component: one contains the "light" (unlabeled) form of an amino acid, while the other contains the "heavy" (isotope-labeled) form, such as L-Lysine-d8. nih.govyoutube.com After a period of growth, the labeled amino acid is fully incorporated into the cellular proteins. nih.gov The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry. nih.gov Because the heavy and light proteins are chemically identical, they behave the same during sample preparation, but their mass difference allows the mass spectrometer to distinguish between them. youtube.com This enables precise relative quantification of protein abundance between the two samples. isotope.com
A variation of this technique, known as "spike-in" SILAC, uses the heavy-labeled proteome as an internal standard that is added to an unlabeled sample after cell lysis. nih.govelsevierpure.com This approach is particularly useful for quantifying proteins from tissues or organisms where direct metabolic labeling is not feasible. nih.govelsevierpure.com
The table below summarizes the key properties of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8).
| Property | Value |
| Chemical Formula | H₂N(CD₂)₄CH(NH₂)COOH·2HCl isotope.com |
| Molecular Weight | 227.16 isotope.comsigmaaldrich.com |
| CAS Number (Labeled) | 2330877-90-0 isotope.com |
| Isotopic Purity | ≥98 atom % D sigmaaldrich.com |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics isotope.com |
Properties
Molecular Weight |
227.16 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Comprehensive Isotopic Characterization of L Lysine:2hcl 3,3,4,4,5,5,6,6 D8
Methodologies for Stereoselective Deuterium (B1214612) Incorporation
The introduction of deuterium into the L-lysine molecule at the 3, 4, 5, and 6 positions necessitates synthetic strategies that are both regioselective and stereoselective, preserving the natural L-configuration of the amino acid. Both chemical and enzymatic approaches can be employed to achieve this.
Chemical synthesis provides a robust avenue for the site-specific deuteration of amino acids. While a direct, one-step deuteration of the non-activated methylene groups of the lysine (B10760008) side chain is challenging, multi-step synthetic routes starting from suitably functionalized precursors are generally employed.
A plausible synthetic route for L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) would likely involve the use of a deuterated building block that can be elaborated into the final lysine structure. For instance, a starting material containing a four-carbon chain with deuterium already incorporated can be used. Catalytic deuteration of a precursor molecule with multiple double or triple bonds along the carbon chain using deuterium gas (D₂) over a palladium catalyst is a common strategy for introducing deuterium. beilstein-journals.org
The stereochemistry at the α-carbon is typically established through asymmetric synthesis or by using a chiral starting material derived from the chiral pool, such as L-glutamic acid or L-aspartic acid. The synthesis would involve protecting the amino and carboxyl groups, followed by a series of reactions to build the deuterated side chain, and finally, deprotection to yield the desired L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8).
A generalized chemical synthesis approach could be:
Preparation of a Deuterated Intermediate: Catalytic reduction of a suitable unsaturated four-carbon precursor with D₂ gas to introduce deuterium at the required positions.
Introduction of Amino Groups: Conversion of terminal functional groups of the deuterated chain into amino groups, often via protected forms.
Asymmetric Synthesis of the Amino Acid Backbone: Coupling of the deuterated side chain with a chiral synthon to establish the L-configuration of the α-amino acid.
Deprotection: Removal of all protecting groups to yield L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8).
| Synthetic Step | Description | Key Reagents and Conditions |
| Deuteration | Catalytic deuteration of an unsaturated precursor. | D₂ gas, Palladium on Carbon (Pd/C) |
| Functionalization | Introduction of nitrogen functionalities. | Protected amine sources |
| Chiral Resolution | Separation of enantiomers. | Chiral chromatography or enzymatic resolution |
| Deprotection | Removal of protecting groups. | Acidic or basic hydrolysis |
This table represents a generalized chemical synthesis pathway.
Enzymatic methods offer high stereoselectivity and can be performed under mild reaction conditions. While enzymes that specifically deuterate the 3, 4, 5, and 6 positions of lysine are not commonly described, biocatalytic systems can be engineered for such purposes. For instance, enzymes involved in the lysine biosynthetic pathway could be utilized in a whole-cell system fed with deuterated precursors. nih.gov
A potential enzymatic strategy involves the use of aminotransferases or other enzymes capable of hydrogen-deuterium exchange in a D₂O-based medium. nih.gov However, achieving deuteration deep into the aliphatic side chain is often more challenging than at the α- or β-positions. nih.govwisc.edu A more feasible approach would be the bioconversion of a deuterated substrate into L-lysine.
| Enzymatic Approach | Description | Key Components |
| Whole-Cell Bioconversion | Use of engineered microorganisms to convert a deuterated precursor into L-lysine. | Engineered E. coli or C. glutamicum, deuterated substrate, D₂O medium |
| Enzyme-Catalyzed H/D Exchange | Use of specific enzymes to facilitate deuterium exchange on the lysine molecule. | Purified enzymes (e.g., aminotransferases), D₂O, cofactors |
This table represents potential enzymatic approaches.
Rigorous Verification of Isotopic Purity and Positional Labeling Fidelity
The comprehensive characterization of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) is critical to confirm its identity and quality. This involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass spectrometry (MS) is the primary technique for determining the isotopic enrichment of a labeled compound. High-resolution mass spectrometry (HRMS) can distinguish between the masses of the deuterated and non-deuterated isotopologues. researchgate.net
For L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8), the mass spectrum would show a prominent peak corresponding to the M+8 isotopologue. The isotopic purity is calculated by comparing the intensity of the desired deuterated peak to the sum of intensities of all isotopologues (M+0 to M+8). Commercial sources often guarantee an isotopic purity of 98% or higher for this compound. sigmaaldrich.com
| Isotopologue | Mass Shift from Unlabeled Lysine | Expected Relative Abundance in a 98% Pure Sample |
| M+0 (Unlabeled) | 0 | < 2% |
| M+1 | +1 | Minor |
| M+2 | +2 | Minor |
| M+3 | +3 | Minor |
| M+4 | +4 | Minor |
| M+5 | +5 | Minor |
| M+6 | +6 | Minor |
| M+7 | +7 | Minor |
| M+8 | +8 | > 98% |
This table illustrates a representative isotopic distribution for L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) with 98% isotopic purity.
In the ¹H NMR spectrum of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8), the signals corresponding to the protons at positions 3, 4, 5, and 6 would be absent or significantly diminished. The remaining signals for the protons at the α- and ε-positions would be present. Comparison with the ¹H NMR spectrum of unlabeled L-lysine allows for unambiguous confirmation of the deuteration sites. chemicalbook.comnih.gov
¹³C NMR spectroscopy can also be used for verification. The carbon atoms bonded to deuterium (C-D) will show a characteristic triplet splitting pattern (due to the spin-1 nature of deuterium) and a shift in their resonance compared to carbons bonded to hydrogen (C-H).
| Position | Expected ¹H NMR Signal | Expected ¹³C NMR Signal |
| α-CH | Present | Singlet |
| β-CH₂ | Present | Singlet |
| γ-CD₂ | Absent | Triplet, shifted |
| δ-CD₂ | Absent | Triplet, shifted |
| ε-CD₂ | Absent | Triplet, shifted |
| ζ-CD₂ | Absent | Triplet, shifted |
This table provides the expected NMR signals for L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) compared to unlabeled L-lysine.
Advanced Analytical Methodologies Leveraging L Lysine:2hcl 3,3,4,4,5,5,6,6 D8
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The strategic incorporation of deuterium-labeled compounds, such as L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8), has become a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The unique nuclear properties of deuterium (B1214612) (²H), a spin-1 nucleus, provide a powerful lens through which the structure, dynamics, and interactions of complex biological macromolecules can be observed with enhanced clarity and detail. wikipedia.org Unlike the spin-1/2 proton (¹H), the deuterium nucleus possesses a quadrupole moment, which is highly sensitive to the local electronic environment and molecular orientation, making it an exceptionally informative probe. wikipedia.org While natural abundance of ²H is a mere 0.016%, the use of enriched compounds is essential for achieving a strong enough signal for these advanced applications. wikipedia.org
Structural Elucidation of Biomolecules Through Deuterium Probes
The introduction of deuterium at specific sites within a biomolecule, such as the side chain of lysine (B10760008), serves multiple purposes in structural studies. A primary benefit is the simplification of otherwise complex proton NMR spectra. In large proteins, severe spectral overlap of ¹H signals often hinders unambiguous resonance assignment and structure calculation. By replacing protons with deuterons, the corresponding signals are removed from the ¹H spectrum, effectively editing the spectrum to highlight specific regions of interest. youtube.com
Furthermore, deuterium labeling is integral to hydrogen/deuterium (H/D) exchange experiments, a well-established technique for mapping the solvent accessibility and hydrogen-bonding networks that define a protein's three-dimensional structure. nih.gov When a protein is transferred into a D₂O-based buffer, labile amide protons exchange with solvent deuterons at a rate dependent on their structural environment. nih.gov Amide protons buried within the hydrophobic core or involved in stable secondary structures like alpha-helices and beta-sheets will exchange slowly, whereas those in flexible loops or on the protein surface will exchange rapidly. nih.govnih.gov By monitoring these exchange rates using NMR or mass spectrometry, researchers can gain residue-specific information about protein folding, stability, and interaction surfaces. nih.gov The use of selectively deuterated amino acids like L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) can provide specific probes within these larger structural analyses.
Conformational Dynamics Analysis Using Deuterium Relaxation Parameters
Beyond static structures, understanding the conformational dynamics of biomolecules is crucial for comprehending their function. Deuterium NMR relaxation is a preeminent technique for characterizing molecular motions across a wide range of timescales. nih.gov The relaxation of the deuterium nucleus is dominated by the quadrupolar mechanism, which is a direct reporter on the reorientation of the carbon-deuterium (C-D) bond vector. wikipedia.org This makes the analysis of deuterium relaxation data more straightforward compared to ¹H or ¹³C relaxation, which can be influenced by multiple competing mechanisms.
Table 1: Key Deuterium Relaxation Parameters and Their Significance
| Parameter | Description | Information Gained |
|---|---|---|
| R₁ (T₁) | Spin-lattice or longitudinal relaxation rate. | Characterizes fast motions (picosecond to nanosecond timescale). |
| R₁ρ (T₁ρ) | Rotating-frame spin-lattice relaxation rate. | Sensitive to slower motions (microsecond to millisecond timescale), such as conformational exchange. nih.gov |
| R₂ (T₂) | Spin-spin or transverse relaxation rate. | Sensitive to a broad range of motions, including fast and slow processes. acs.org |
| Order Parameter (S²) | A measure of the spatial restriction of a C-D bond vector. | Describes the amplitude of motion; a value of 1 indicates a completely rigid bond, while 0 indicates unrestricted isotropic motion. nih.gov |
| Correlation Time (τₑ) | The characteristic time scale of molecular reorientation. | Provides information on the rate of internal motions. acs.org |
Solid-State NMR Applications for Insoluble or Complex Systems
A significant portion of the proteome, including membrane proteins and large protein aggregates like amyloid fibrils, is not amenable to study by conventional solution NMR due to their insolubility and large size. nih.govox.ac.uk Solid-state NMR (ssNMR) spectroscopy is the premier technique for studying these systems in a near-native state. Deuterium labeling, including the use of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8), is particularly advantageous in ssNMR.
The introduction of deuterium can dramatically improve spectral resolution in ¹³C ssNMR spectra by reducing line broadening from strong ¹H-¹³C dipolar couplings. ox.ac.uk Furthermore, ²H ssNMR itself is a powerful tool for probing dynamics in solid samples. nih.govnih.gov The lineshape of a static deuterium NMR spectrum is directly related to the orientation of the C-D bond relative to the external magnetic field, providing information on molecular orientation in ordered samples like lipid membranes. wikipedia.orgnih.gov
Advanced ssNMR techniques such as quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) relaxation dispersion and quadrupolar chemical exchange saturation transfer (Q-CEST) are used to characterize slow conformational dynamics (microsecond to millisecond timescale) that are often linked to biological function and protein misfolding. nih.gov For example, these methods have been applied to study the complex conformational ensembles within amyloid-β fibrils, which are associated with Alzheimer's disease. nih.govnih.gov The use of selectively deuterated amino acids allows researchers to place a dynamic "spy" at a specific site within these large, insoluble aggregates to report on local conformational changes. nih.gov
Chromatographic Techniques Coupled with Isotopic Detection
While NMR provides unparalleled detail on structure and dynamics, the quantification of molecules in complex biological mixtures often relies on the combination of a separation technique, like liquid chromatography (LC), with a sensitive detection method. When analyzing amino acids like lysine, high-performance liquid chromatography (HPLC) is a commonly used method. researchgate.netnih.gov For enhanced specificity and quantitative accuracy, especially in complex matrices like plasma or cell lysates, LC is frequently coupled with mass spectrometry (MS).
In this context, stable isotope-labeled compounds like L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) are indispensable as internal standards for quantitative mass spectrometry. isotope.com The principle of stable isotope dilution MS involves adding a known amount of the heavy, isotopically labeled analyte (e.g., Lysine-d8) to a sample. The labeled standard is chemically identical to the endogenous, unlabeled (light) analyte and thus behaves identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
Because the labeled and unlabeled forms are separable by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard allows for precise and accurate quantification, correcting for any sample loss or matrix effects during the analytical workflow. This approach is central to fields like metabolomics, where accurate measurement of metabolite concentrations is essential. isotope.com The use of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) as an internal standard enables robust quantification of lysine levels in various biological samples for metabolic research. isotope.com
Table 2: Example of HPLC Method Parameters for Lysine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.0 mm) | researchgate.net |
| Mobile Phase | Isocratic or gradient elution using a buffered aqueous phase (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile). | researchgate.netnih.gov |
| Detection | UV (after derivatization) or Mass Spectrometry (MS). | researchgate.netisotope.com |
| Derivatization | Pre-column derivatization (e.g., with FMOC-Cl) is often used for UV or fluorescence detection to enhance sensitivity. Not required for MS. | researchgate.net |
| Flow Rate | Typically 0.5 - 1.7 mL/min. | researchgate.netnih.gov |
| Isotopic Detection | Mass spectrometer distinguishes between the endogenous L-Lysine and the L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) internal standard based on mass difference. | isotope.com |
Computational Methodologies and Bioinformatic Tools for L Lysine:2hcl 3,3,4,4,5,5,6,6 D8 Data Interpretation
Isotopic Correction Algorithms for Mass Spectrometry Data
Mass spectrometry (MS) is a primary analytical technique for detecting and quantifying isotopically labeled molecules. However, the raw MS data are convoluted by the presence of naturally occurring heavy isotopes of various elements (e.g., ¹³C, ¹⁵N, ¹⁸O, ²H). This natural isotopic abundance contributes to the mass spectrum of a metabolite, creating a pattern of isotopologues that can overlap with the signals from the introduced tracer. Therefore, a critical first step in analyzing data from L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) tracing experiments is the application of isotopic correction algorithms.
These algorithms aim to deconvolute the measured mass isotopomer distributions (MIDs) to distinguish the labeling pattern derived from the tracer from the natural isotopic background. The correction process is essential for accurately determining the true extent of deuterium (B1214612) incorporation from L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) into downstream metabolites.
Several challenges are specific to the correction of data from deuterium-labeled compounds. One significant issue is the potential for "back-exchange," where deuterium atoms on the tracer molecule can be exchanged for hydrogen atoms from the aqueous environment during sample preparation and analysis. This can lead to an underestimation of the true labeling extent. High-resolution mass spectrometry is often required to distinguish between different isotopologues, especially when multiple deuterium atoms are present, as in L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8). nih.gov
Various computational approaches have been developed to address these challenges. These algorithms typically involve matrix-based calculations that take into account the natural isotopic abundances of all elements in the metabolite and the tracer. Some common software tools and algorithms used for isotopic correction include:
IsoCor: A software tool designed to correct for natural isotope abundance in mass spectrometry data.
IsoCorrectoR: Another widely used tool that corrects for natural isotope abundance and can also account for tracer impurity.
Custom algorithms: Many research groups develop and utilize their own custom scripts and algorithms tailored to their specific experimental setup and the labeled compounds being studied.
The accurate correction of mass spectrometry data is a fundamental prerequisite for the subsequent steps of metabolic flux analysis and network reconstruction.
Software Suites for Metabolic Flux Modeling and Simulation
Once the mass spectrometry data have been isotopically corrected, the next step is to use this information to quantify the rates of metabolic reactions, known as metabolic fluxes. Metabolic flux analysis (MFA) is a powerful technique that uses the isotopic labeling patterns of metabolites to infer the flow of atoms through a metabolic network. nih.gov Several comprehensive software suites have been developed to facilitate MFA. These platforms typically allow users to define a metabolic network model, input experimental data (including corrected MIDs and extracellular exchange rates), and then perform flux estimation and statistical analysis.
While many MFA studies have traditionally used ¹³C-labeled tracers, the principles and many of the software tools are also applicable to experiments using deuterium tracers like L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8). nih.gov Some of the prominent software suites for MFA include:
| Software Suite | Key Features | Isotope Tracer Compatibility |
| INCA (Isotopomer Network Compartmental Analysis) | A MATLAB-based package for both steady-state and isotopically non-stationary MFA. It can handle complex metabolic networks and various types of experimental data. nih.govmssm.edu | Supports various stable isotopes, including ¹³C, ¹⁵N, and ²H. nih.gov |
| MFA Suite | A toolkit that includes applications like INCA and PIRAMID (for processing mass isotopomer distributions). It provides a comprehensive workflow for MFA. nih.gov | Primarily focused on ¹³C but adaptable for other isotopes. |
| 13CFLUX2 | A high-performance software suite for ¹³C-MFA, known for its efficiency and scalability. It uses a specialized language, FluxML, for model definition. youtube.com | Primarily designed for ¹³C, but the underlying principles can be extended. |
| METRAN | A software for ¹³C-MFA that is based on the Elementary Metabolite Units (EMU) framework, which simplifies the computational complexity of isotopomer balancing. frontiersin.org | Primarily designed for ¹³C. |
| OpenFLUX | An open-source software for modeling and simulation of ¹³C-based metabolic flux analysis. ucdavis.edu | Primarily designed for ¹³C. |
These software packages employ sophisticated numerical algorithms to solve the complex system of equations that describe the flow of isotopes through the metabolic network. The output of these analyses is a flux map, which provides a quantitative description of the activity of each reaction in the network. For example, studies on lysine-producing bacteria like Corynebacterium glutamicum have utilized MFA with ¹³C-labeled substrates to quantify the fluxes through central carbon metabolism and the lysine (B10760008) biosynthesis pathway, identifying key steps for metabolic engineering. nih.govnih.govnih.gov While these studies primarily used ¹³C, the same software and principles could be applied to experiments using L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) to trace the fate of lysine's carbon and hydrogen atoms.
Data Visualization and Network Reconstruction for Isotopic Tracing Experiments
The large and complex datasets generated from isotopic tracing experiments necessitate effective data visualization tools to facilitate interpretation and communication of the results. Visualizing the flow of isotopes through metabolic pathways can help researchers to quickly identify patterns and formulate new hypotheses. Furthermore, the isotopic labeling data can be used to reconstruct and refine metabolic network models.
Several tools have been developed specifically for the visualization of metabolomics and isotopic tracing data. One of the most prominent is Escher-Trace , a web-based tool that allows users to overlay their isotopic labeling data onto interactive metabolic maps. nih.govgithub.ioescholarship.orgresearchgate.net Key features of Escher-Trace include:
Correction for natural isotope abundance. escholarship.org
Generation of various plot types to visualize mass isotopomer distributions, fractional enrichment, and metabolite abundances. researchgate.net
Integration with the BiGG Models database, providing a large collection of curated metabolic maps. escholarship.org
By mapping the measured deuterium enrichment from L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) onto a metabolic network using a tool like Escher-Trace, researchers can visually track the metabolic fate of lysine. This can reveal, for example, which pathways are involved in lysine catabolism and how the deuterium atoms are incorporated into other metabolites.
The process of metabolic network reconstruction involves defining the set of biochemical reactions that occur in a particular organism or cell type. Isotopic tracing experiments provide valuable information for this process by confirming the activity of predicted pathways and potentially revealing novel metabolic routes. ucsd.edu The data from L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) tracing can be used to validate and refine the portion of the metabolic network related to lysine metabolism. For instance, if deuterium from the labeled lysine is found in a metabolite that was not previously thought to be connected to lysine metabolism, this would suggest a new or alternative metabolic pathway.
The integration of isotopic correction algorithms, metabolic flux analysis software, and data visualization tools provides a powerful workflow for interpreting data from tracing experiments with L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8). These computational methodologies are essential for translating complex mass spectrometry data into meaningful biological insights about the dynamics of metabolic networks.
Future Directions and Emerging Research Avenues for L Lysine:2hcl 3,3,4,4,5,5,6,6 D8 and Analogous Deuterated Compounds
Development of Novel Analytical Platforms for Enhanced Sensitivity and Resolution
A critical future direction lies in the development of more sophisticated analytical platforms capable of detecting and quantifying deuterated compounds with even greater sensitivity and resolution. Current methods, while powerful, can be advanced to provide deeper insights into cellular mechanics.
Future research will likely focus on:
Advanced Mass Spectrometry (MS) Techniques: The integration of technologies like data-independent acquisition (DIA) with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has already shown promise in improving the quantitative accuracy and precision of proteomic studies by an order of magnitude. biorxiv.org Further refinements in high-resolution mass spectrometry will continue to push the limits of detection.
Novel Derivatization Strategies: The development of new methods for amino acid analysis, such as derivatizing multiple functional groups, can improve the hydrophobicity and basicity of amino acids, leading to highly sensitive detection with liquid chromatography/tandem mass spectrometry (LC-MS/MS). researchgate.net This could enable the detection of derivatized amino acids at the femtomole level. researchgate.net
Enhanced Spectroscopic Methods: Techniques like Raman spectroscopy and surface-enhanced Raman scattering (SERS) are being optimized for the metabolic fingerprinting of isotope-labeled compounds at both the bulk and single-cell levels. manchester.ac.uk These methods offer the potential for non-destructive, real-time analysis of isotopic incorporation.
Biocatalytic Labeling Methods: Recent advances in enzymatic methods for introducing deuterium (B1214612) offer improved efficiency and site-selectivity for isotope labeling. nih.govrsc.org Dual-protein catalysis systems, for instance, can achieve site- and enantioselective deuteration of various amino acids, providing access to specific deuteration patterns that are challenging to produce through traditional chemical synthesis. nih.gov
| Analytical Platform | Potential Advantage | Relevant Deuterated Compound Application |
| Data-Independent Acquisition Mass Spectrometry (DIA-MS) | Improved quantitative accuracy and precision in proteomics. biorxiv.org | SILAC experiments using deuterated lysine (B10760008) for protein turnover studies. biorxiv.orgresearchgate.net |
| Novel Derivatization with LC-MS/MS | High-sensitivity detection of amino acids (femtomole level). researchgate.net | Quantifying low-abundance proteins and metabolites traced with deuterated lysine. |
| Raman Spectroscopy and SERS | Single-cell level metabolic fingerprinting and imaging. manchester.ac.uk | Tracking the uptake and incorporation of deuterated lysine into individual cells within a population. |
| Enzymatic H/D Exchange | Site-selective and stereoselective deuteration of amino acids. nih.gov | Synthesis of specifically labeled L-lysine isotopologues for mechanistic studies. nih.govrsc.org |
Integration with Multi-Omics Data for Holistic Biological Understanding
The true power of using tracers like deuterated lysine is fully realized when integrated with other large-scale biological data sets. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a more complete and holistic view of a biological system. elifesciences.orgyoutube.com
Emerging research in this area includes:
Pathway Analysis: By tracing the incorporation of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) into proteins (proteomics) and tracking its metabolic fate (metabolomics), researchers can build more comprehensive models of metabolic pathways. creative-proteomics.comcreative-peptides.com This integrated approach helps to unravel the complex interplay between different cellular processes. elifesciences.org
Disease Biomarker Discovery: Lysine metabolism is linked to several diseases, including renal, cardiovascular, and endocrinological disorders. nih.gov Integrating metabolomic profiles, which can measure levels of lysine and its derivatives, with proteomic data from deuterated lysine labeling can help identify novel biomarkers and therapeutic targets. nih.govcreative-proteomics.com
Systems Biology Modeling: Multi-omics data provides the necessary inputs for constructing detailed computational models of cellular networks. youtube.com Deuterated lysine can be used to measure protein turnover rates, a critical parameter for dynamic models of protein homeostasis. creative-proteomics.com These models can then be used to simulate the effects of perturbations, such as drug treatments or disease states. nih.gov
Different strategies for multi-omics data integration are being explored, including concatenation-based methods, which combine all data into a single matrix, and model-based approaches that analyze each omics layer independently before combining the results. youtube.comyoutube.com The flexibility of neural network architectures also shows promise for sophisticated multi-omics data integration. youtube.com
Advancements in High-Throughput Isotopic Labeling Applications
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used high-throughput technique in quantitative proteomics that relies on metabolic incorporation of isotope-labeled amino acids. creative-peptides.comthermofisher.com Future advancements will focus on expanding the scope and efficiency of such applications.
Key areas for development include:
Expansion of SILAC to Prototrophs: A significant limitation of traditional SILAC has been the requirement for lysine auxotrophic strains. nih.gov The development of "native SILAC" (nSILAC) strategies allows for the metabolic labeling of prototrophic microorganisms by taking advantage of the natural downregulation of lysine biosynthesis in the presence of exogenous lysine. nih.gov This breakthrough enables the application of quantitative proteomics to a much wider range of organisms and existing mutant collections. nih.gov
Pulsed SILAC (pSILAC) for Protein Turnover: The pSILAC technique is used to study protein dynamics by discriminating between pre-existing and newly synthesized proteins. biorxiv.org This allows for the large-scale determination of protein half-lives and turnover rates, which is crucial for understanding cellular regulation in various biological contexts like drug treatment response and aging. biorxiv.org
Cost-Effective Labeling: A major hurdle for large-scale isotope labeling experiments is the cost of the labeled substrates. nih.gov The development of ultra-sensitive, high-throughput protein-based stable isotope probing (Protein-SIP) approaches can reduce the cost of labeled substrates by 50–99%, enabling larger and more highly replicated experiments. nih.gov
| High-Throughput Application | Advancement | Impact on Research with Deuterated Lysine |
| Native SILAC (nSILAC) | Enables metabolic labeling of prototrophic organisms. nih.gov | Expands quantitative proteomic studies using deuterated lysine to a wider range of bacteria and yeast. nih.gov |
| Pulsed SILAC (pSILAC) | Allows for proteome-scale measurement of protein synthesis and degradation rates. biorxiv.org | Facilitates large-scale studies of proteostasis in response to drugs or during disease progression. biorxiv.org |
| Ultra-Sensitive Protein-SIP | Significantly reduces the cost of labeled substrates for experiments. nih.gov | Makes large-scale, highly replicated microbiome and environmental studies using deuterated compounds more feasible. nih.gov |
Exploration in Complex Biological Systems and Model Organisms (e.g., in vitro tissue models, microbial consortia)
While much of the foundational work with deuterated amino acids has been in cell culture, the future lies in applying these tools to more complex and physiologically relevant systems.
Future research will increasingly involve:
Microbial Consortia: Stable isotope probing (SIP) is a critical tool for understanding the function of complex microbial communities. nih.govoup.com By providing a deuterated substrate, researchers can trace which members of a community are actively metabolizing it, linking microbial identity to function in situ. manchester.ac.ukoup.com This is invaluable for studying microbiomes in environments ranging from soil to the human gut. nih.govoup.com For instance, Raman-activated cell sorting combined with stable-isotope probing has been used to identify and isolate specific functional bacteria from complex consortia. nih.gov
In Vitro Tissue Models: The use of 3D cell cultures and organ-on-a-chip models provides a more realistic environment to study cellular processes than traditional 2D cultures. Incorporating deuterated lysine into these models will allow for the study of protein dynamics and metabolism in a tissue-like context. Pharmacokinetic studies have already demonstrated the distribution of lysine-metabolizing enzymes in various tissues in animal models, highlighting the importance of studying these processes at a systemic level. nih.gov
Model Organisms: The nematode Caenorhabditis elegans has been used as a model organism to study the effects of deuterated lysine on development. researchgate.net Such studies in whole organisms provide insights into the systemic effects of isotopic substitution and can reveal unexpected biological consequences.
The exploration of deuterated compounds like L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) in these complex systems will bridge the gap between cellular-level understanding and whole-organism physiology, paving the way for new discoveries in health and disease.
Q & A
Q. How is L-Lysine:2HCl (3,3,4,4,5,5,6,6-D8) utilized in SILAC-based proteomic studies?
L-Lysine:2HCl (D8) is a deuterated isotope used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to differentially label proteins in comparative studies. For example, in neuronal differentiation experiments, wildtype and knockout cells are labeled with either D8-lysine or 13C6;15N2-lysine. After metabolic incorporation over multiple cell divisions, mass spectrometry distinguishes protein abundance between conditions by detecting mass shifts (~8 Da for D8). This method enables quantitative analysis of proteome changes in response to genetic or pharmacological perturbations .
Q. What media preparation steps are critical for SILAC experiments using deuterated lysine?
SILAC requires lysine-deficient media (e.g., DMEM/F12 or Neurobasal) supplemented with deuterated L-lysine:2HCl (D8) and other essential amino acids. Key steps include:
- Deficient Media Validation : Confirm the absence of natural lysine to ensure exclusive isotopic incorporation.
- Isotope Concentration : Optimize D8-lysine concentration (typically 0.1–0.2 mM) to avoid cytotoxicity while achieving >95% labeling efficiency.
- Cell Adaptation : Culture cells for ≥10 generations in SILAC media to ensure full isotopic replacement .
Q. How does deuterated lysine differ from 13C/15N-labeled lysine in experimental design?
D8-lysine introduces a +8 Da mass shift per labeled lysine residue, while 13C6;15N2-lysine adds +10 Da. D8 is cost-effective for singleplex experiments, whereas 13C6;15N2 is preferred for multiplexed SILAC (e.g., 3-plex studies) due to distinct mass signatures. However, deuterated labels may cause slight chromatographic retention time shifts in LC-MS, requiring adjusted data acquisition parameters .
Advanced Research Questions
Q. How can researchers optimize labeling efficiency and minimize isotopic contamination in SILAC workflows?
- Quality Control : Use ultra-pure (>98%) D8-lysine (e.g., Cambridge Isotope Laboratories DLM-2641) to avoid natural lysine contamination .
- Cell Line Validation : Perform pilot MS analyses to confirm >95% labeling efficiency.
- Contamination Mitigation : Use separate media and reagents for labeled vs. unlabeled cell lines to prevent cross-contamination .
Q. What strategies address isotopic interference in mass spectrometry when using deuterated lysine?
Deuterated lysine can cause split peaks or shifted retention times in LC-MS. Solutions include:
- Chromatographic Optimization : Extend gradient elution times to resolve co-eluting peptides.
- High-Resolution MS : Use Orbitrap or TOF instruments with >60,000 resolution to distinguish isotopic clusters.
- Data Processing : Adjust search engines (e.g., Andromeda, MaxQuant) to account for D8-specific mass shifts and variable modifications .
Q. How does deuterated lysine enable metabolic flux analysis in microbial systems?
While most flux studies use 13C-labeled substrates, D8-lysine can track lysine metabolism in systems like Corynebacterium glutamicum. By analyzing deuterium incorporation into downstream metabolites (e.g., acetyl-CoA or glutamate) via GC-MS, researchers can model flux through lysine degradation pathways. This approach is limited by potential kinetic isotope effects (KIEs), which may alter reaction rates compared to natural lysine .
Q. What experimental designs resolve contradictions in SILAC data from complex biological systems?
Contradictions (e.g., inconsistent protein quantification) may arise from incomplete labeling, cell stress, or batch effects. Solutions include:
- Technical Replicates : Repeat SILAC labeling across independent biological replicates.
- Spike-In Controls : Add a labeled reference proteome (e.g., yeast) to normalize batch-to-batch variability.
- Multi-Omics Integration : Cross-validate SILAC data with transcriptomics or metabolomics to identify systemic biases .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
